molecular formula C15H19NO3 B14582653 N-(2,4-Dimethylphenyl)-2-(ethoxymethylidene)-3-oxobutanamide CAS No. 61643-60-5

N-(2,4-Dimethylphenyl)-2-(ethoxymethylidene)-3-oxobutanamide

Cat. No.: B14582653
CAS No.: 61643-60-5
M. Wt: 261.32 g/mol
InChI Key: ZEWVRQMGJHTCCR-UHFFFAOYSA-N
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Description

N-(2,4-Dimethylphenyl)-2-(ethoxymethylidene)-3-oxobutanamide is an organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a dimethylphenyl group, an ethoxymethylidene moiety, and an oxobutanamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-Dimethylphenyl)-2-(ethoxymethylidene)-3-oxobutanamide typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dimethylphenylamine with ethyl acetoacetate under acidic or basic conditions to form the intermediate product. This intermediate is then subjected to further reactions, such as dehydration and cyclization, to yield the final compound. The reaction conditions, including temperature, pH, and solvent choice, play a crucial role in determining the yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. Catalysts and automated systems are often employed to enhance reaction rates and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-Dimethylphenyl)-2-(ethoxymethylidene)-3-oxobutanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic medium.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Halogenating agents, nucleophiles or electrophiles; varying solvents and temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

N-(2,4-Dimethylphenyl)-2-(ethoxymethylidene)-3-oxobutanamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,4-Dimethylphenyl)-2-(ethoxymethylidene)-3-oxobutanamide involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-Dimethylphenyl)-2-(methoxymethylidene)-3-oxobutanamide
  • N-(2,4-Dimethylphenyl)-2-(ethoxymethylidene)-3-oxopentanamide
  • N-(2,4-Dimethylphenyl)-2-(ethoxymethylidene)-3-oxobutyramide

Uniqueness

N-(2,4-Dimethylphenyl)-2-(ethoxymethylidene)-3-oxobutanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for targeted research and applications.

Properties

CAS No.

61643-60-5

Molecular Formula

C15H19NO3

Molecular Weight

261.32 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-2-(ethoxymethylidene)-3-oxobutanamide

InChI

InChI=1S/C15H19NO3/c1-5-19-9-13(12(4)17)15(18)16-14-7-6-10(2)8-11(14)3/h6-9H,5H2,1-4H3,(H,16,18)

InChI Key

ZEWVRQMGJHTCCR-UHFFFAOYSA-N

Canonical SMILES

CCOC=C(C(=O)C)C(=O)NC1=C(C=C(C=C1)C)C

Origin of Product

United States

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